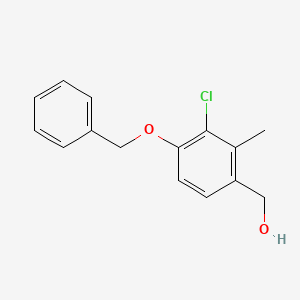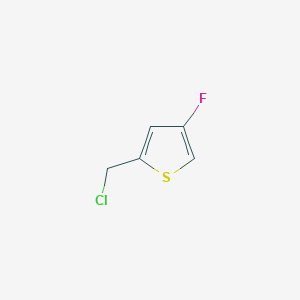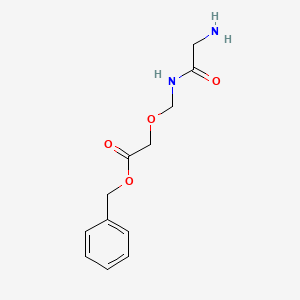![molecular formula C14H18F3NO6S B14025757 [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethanesulfonate group, making it a valuable reagent in organic synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate typically involves multiple steps. One common method includes the protection of the hydroxyl group followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize yield.
化学反応の分析
Types of Reactions
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for creating complex molecules.
Biology
In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions. Its ability to form stable derivatives makes it useful in labeling and tracking studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. This property is exploited in various chemical and biological applications to modify molecules and study their functions.
類似化合物との比較
Similar Compounds
- [4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]methyl methanesulfonate
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol
Uniqueness
Compared to similar compounds, [4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group. This group enhances its reactivity and stability, making it more versatile in various applications. Its ability to participate in a wide range of reactions sets it apart from other similar compounds.
特性
分子式 |
C14H18F3NO6S |
|---|---|
分子量 |
385.36 g/mol |
IUPAC名 |
[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO6S/c1-13(2,3)23-12(20)18-11(8-19)9-4-6-10(7-5-9)24-25(21,22)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)/t11-/m0/s1 |
InChIキー |
OWWORAGXQBCTMD-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
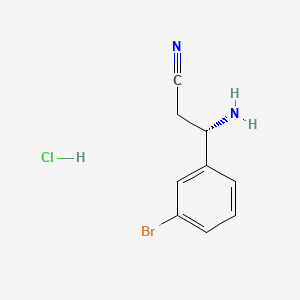



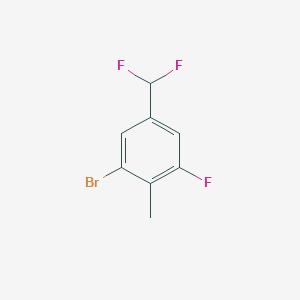
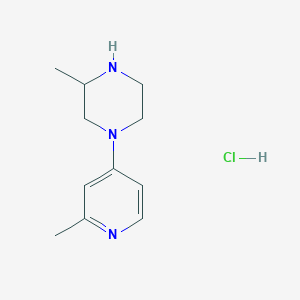

![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)


